

# Capromorelin: Application Notes and Protocols for Inappetence in Veterinary Medicine

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## Compound of Interest

Compound Name: *Capromorelin*

Cat. No.: *B1582104*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Inappetence, or a lack of appetite, is a common and clinically significant issue in veterinary medicine, often associated with a wide range of underlying medical conditions.[1][2] Prolonged inappetence can lead to weight loss, muscle wasting (cachexia), and a general decline in a patient's quality of life, potentially impacting their response to treatment and overall prognosis. [1] **Capromorelin**, a potent and orally active ghrelin receptor agonist, represents a targeted therapeutic approach to address inappetence in dogs and cats.[3][4] By mimicking the effects of endogenous ghrelin, the "hunger hormone," **capromorelin** stimulates appetite and the secretion of growth hormone, leading to increased food intake and weight gain.

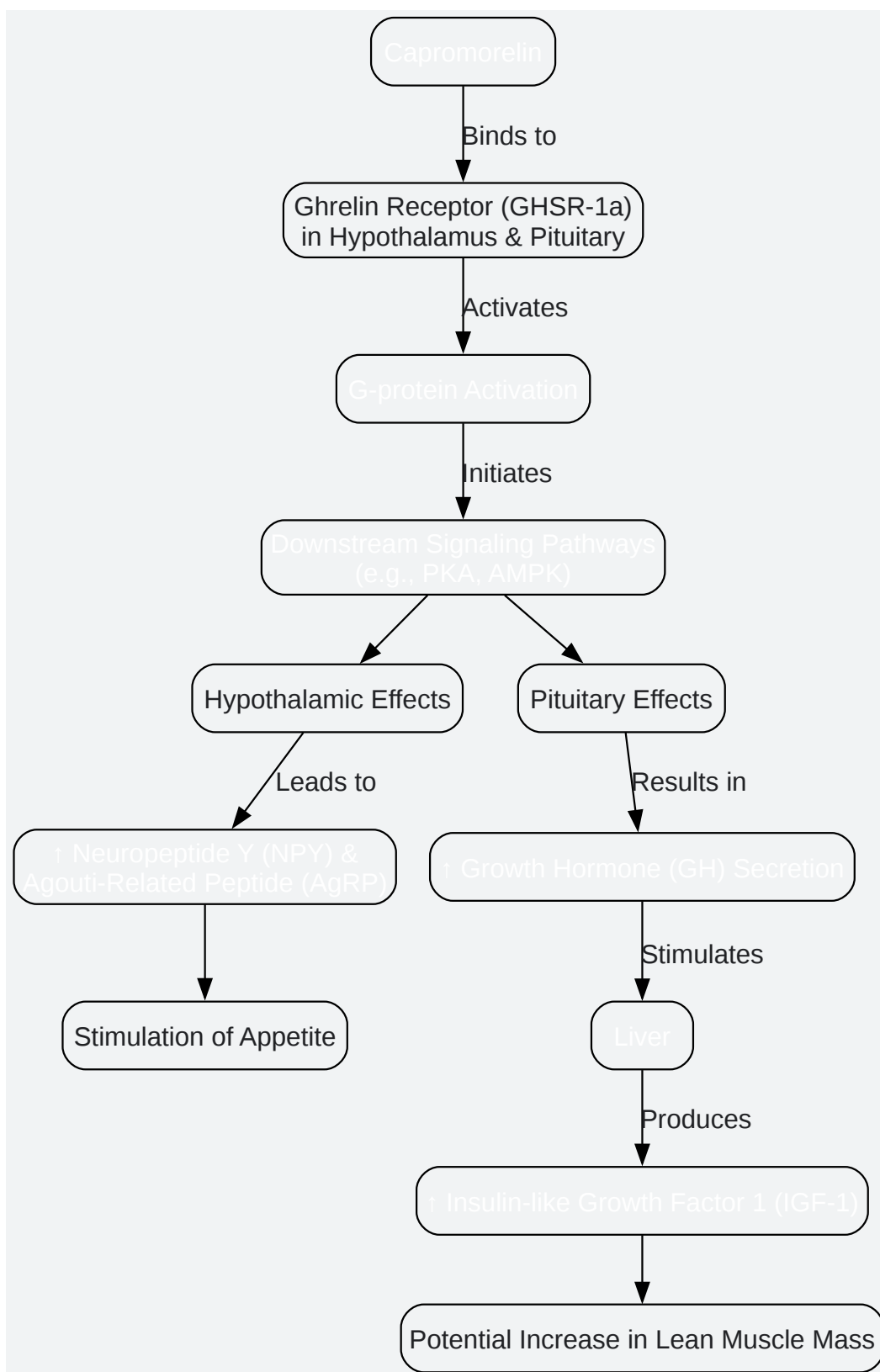
This document provides detailed application notes and protocols for the use of **capromorelin** as a therapeutic agent for inappetence in veterinary medicine, intended for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Capromorelin** is a selective agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor found in the hypothalamus and pituitary gland. Binding of **capromorelin** to GHSR-1a mimics the action of ghrelin, triggering a signaling cascade that results in the stimulation of appetite and the release of growth hormone (GH). The subsequent increase in insulin-like growth factor 1 (IGF-1) from the liver may contribute to the

building of lean muscle mass. In the hypothalamus, this signaling enhances the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are potent stimulators of food intake.

## **Signaling Pathway of Capromorelin (Ghrelin Receptor Agonist)**



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Caption: **Capromorelin** signaling pathway.

## Approved Formulations

**Capromorelin** is commercially available as a flavored oral solution for veterinary use.

- For Dogs: Marketed as Entyce®, it is FDA-approved for appetite stimulation.
- For Cats: Marketed as Elura®, it is FDA-approved for the management of weight loss in cats with chronic kidney disease (CKD).

## Data Presentation

### Table 1: Efficacy of Capromorelin in Dogs with Inappetence

Study Type	Number of Dogs	Dosage	Duration	Key Efficacy Outcomes	Reference
Pivotal Field Study	177 (121 treated, 56 placebo)	3 mg/kg PO q24h	4 days	Appetite Improvement: 68.6% (Capromorelin) vs. 44.6% (Placebo) (P = 0.008) Mean Body Weight Change: +1.8% (Capromorelin) vs. +0.1% (Placebo) (P < 0.001)	
Laboratory Study (Healthy Beagles)	12 per group	3 mg/kg PO q24h	4 days	Mean Food Consumption Increase: >60% vs. Placebo (P < 0.001) Mean Body Weight Increase: 5.96% vs. 0.053% (Placebo) (P < 0.001)	
Multi-site Field Study	29 (17 treated, 12 placebo)	4.5 mg/kg PO q24h	7 days	Treatment Success (Appetite Score Increase $\geq 5$ ): 64.7%	

(Capromorelin  
n) vs. 16.7%  
(Placebo) (p  
= 0.0216)  
Mean Body  
Weight  
Change:  
+3.22%  
(Capromorelin  
n) vs. -0.52%  
(Placebo) (p  
= 0.0239)

## Table 2: Efficacy of Capromorelin in Cats with Chronic Kidney Disease (CKD) and Weight Loss

Study Type	Number of Cats	Dosage	Duration	Key Efficacy Outcomes	Reference
Pivotal Field Study	176 (118 treated, 58 placebo)	2 mg/kg PO q24h	56 days	Cats Gained Weight (Capromorelin) vs. Cats Lost Weight (Placebo)	
Clinical Field Study (Effectiveness Population)	112	2 mg/kg PO q24h	55 days	Mean Body Weight Change: +5.18% (Capromorelin) vs. -1.65% (Placebo) (P < 0.0001)	
Laboratory Study (Healthy Cats)	8 per group	6 mg/kg PO q24h	91 days	Statistically significant increases in food intake and body weight. Mean weight increase of 0.8 kg vs 0.16 kg for placebo.	

**Table 3: Reported Adverse Events of Capromorelin in Dogs and Cats**

Species	Common Adverse Events (>2% incidence)	Reference
Dogs	Diarrhea (7.0%), Vomiting (6.4%), Polydipsia (4.1%), Hypersalivation (2.3%)	
Cats (with CKD)	Vomiting (29.6%), Hypersalivation (21.2%), Inappetence (18.6%)	

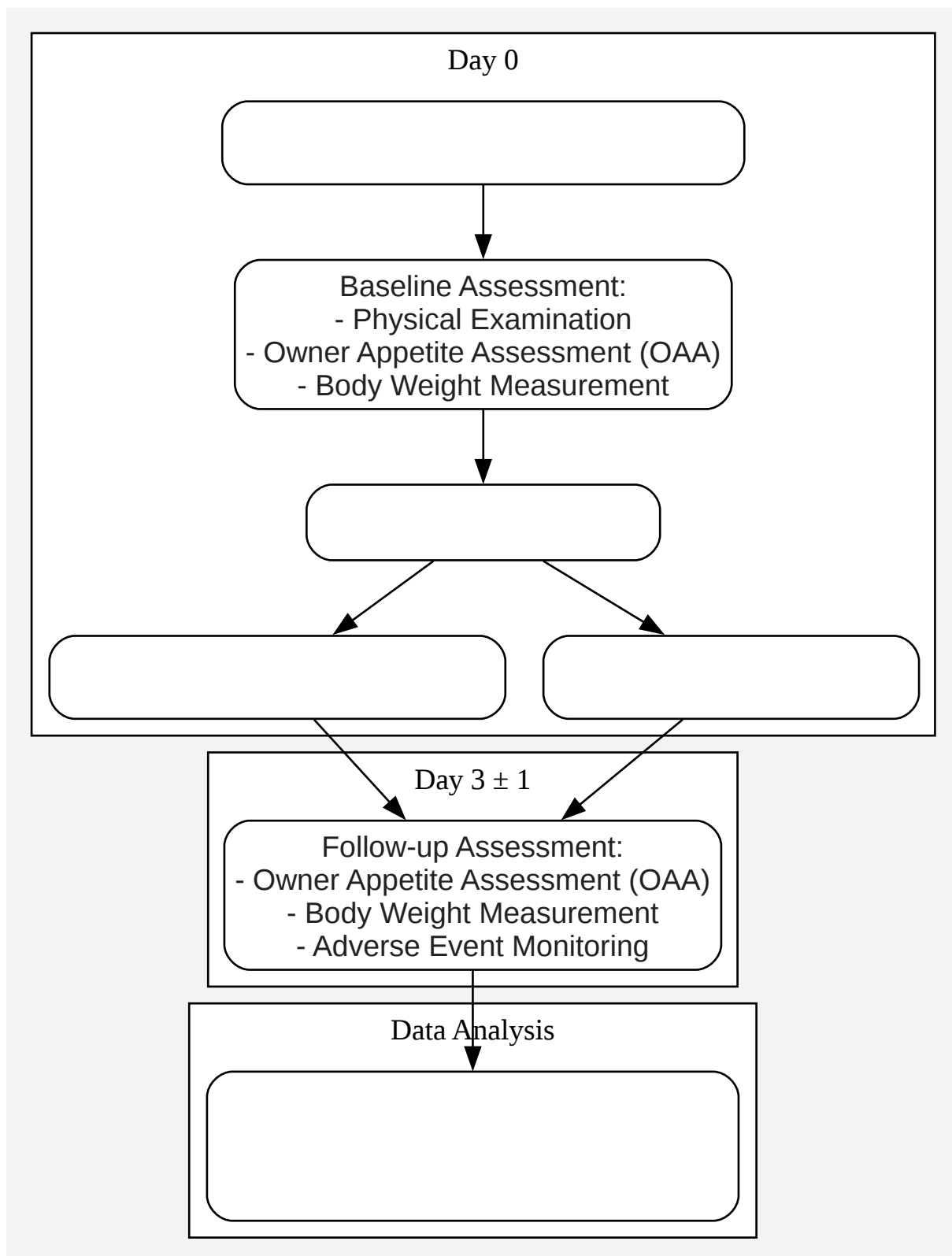
## Experimental Protocols

### Protocol 1: Evaluation of Capromorelin for Appetite Stimulation in Inappetent Dogs (Field Study)

Objective: To evaluate the effectiveness and safety of **capromorelin** oral solution for the stimulation of appetite in client-owned dogs with reduced appetite.

Experimental Workflow:





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Caption: Workflow for a canine appetite stimulation study.

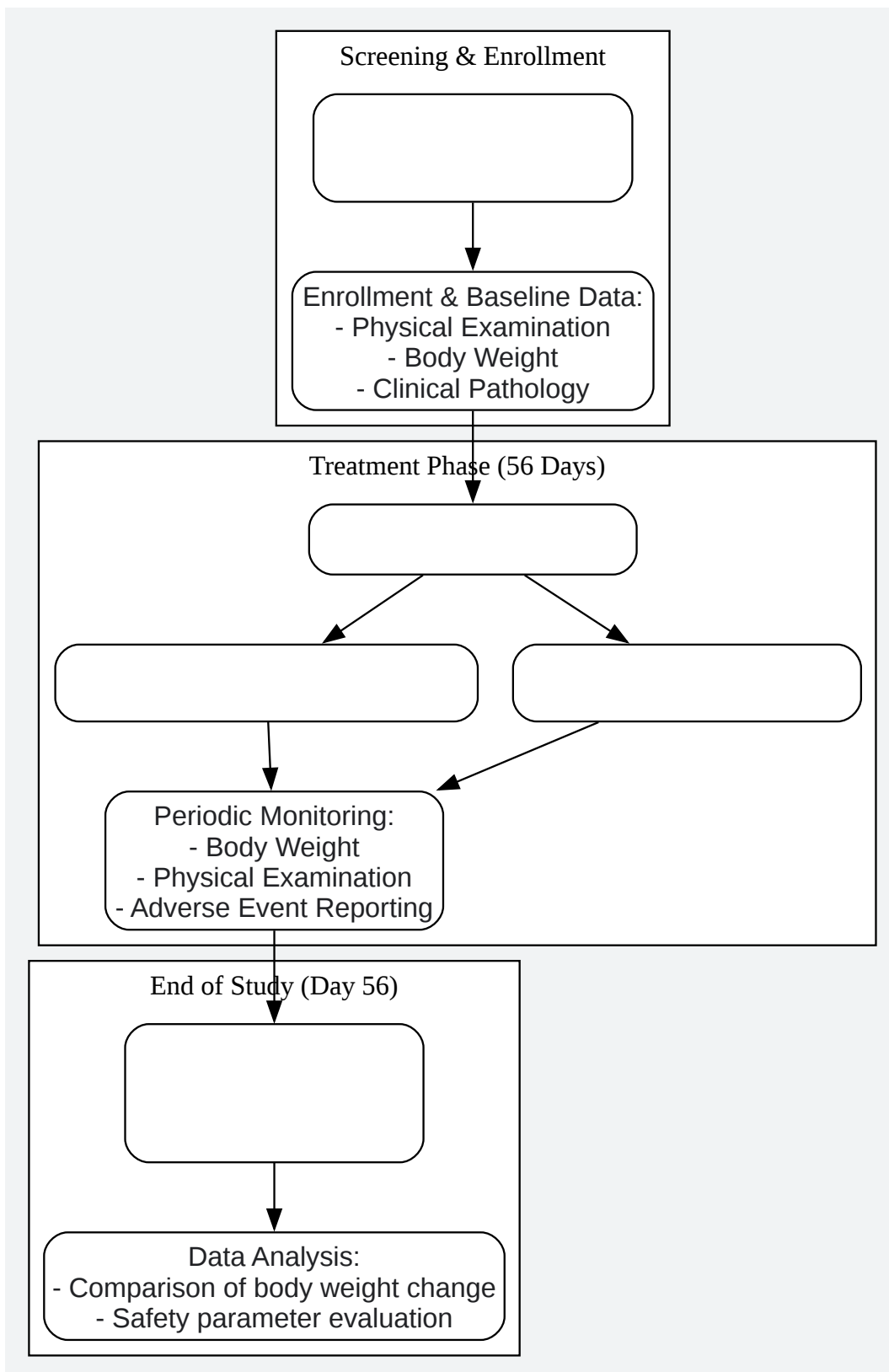
#### Methodology:

- **Animal Selection:** Client-owned dogs of any age, sex, or breed with owner-reported inappetence for at least two days were enrolled.
- **Study Design:** A prospective, randomized, masked, placebo-controlled clinical study was conducted.
- **Treatment Groups:**
  - **Capromorelin Group:** Received **capromorelin** oral solution at a dose of 3 mg/kg body weight once daily.
  - **Placebo Group:** Received a placebo oral solution once daily.
- **Data Collection:**
  - **Day 0 (Baseline):** Owners completed an "Owner Appetite Assessment" (OAA) questionnaire. A physical examination was performed, and body weight was recorded.
  - **Day 3 ± 1:** Owners completed a follow-up OAA. Body weight was re-measured, and any adverse events were recorded.
- **Efficacy Assessment:** The primary efficacy variable was the owner's assessment of their dog's appetite. Treatment success was defined as a significant improvement in the OAA score. The percentage change in body weight was a secondary efficacy variable.
- **Safety Assessment:** Safety was evaluated through physical examinations, clinical pathology, and monitoring of adverse events reported by owners and veterinarians.

## Protocol 2: Evaluation of Capromorelin for Management of Weight Loss in Cats with Chronic Kidney Disease (Field Study)

**Objective:** To evaluate the effectiveness and safety of **capromorelin** for the management of unintended weight loss in client-owned cats with chronic kidney disease (CKD).

## Experimental Workflow:

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Caption: Workflow for a feline CKD weight loss study.

#### Methodology:

- Animal Selection: Client-owned cats with a documented history of CKD and unintended weight loss were enrolled.
- Study Design: A randomized, masked, placebo-controlled, multicenter clinical field study was conducted.
- Treatment Groups:
  - **Capromorelin** Group: Received **capromorelin** oral solution at a dose of 2 mg/kg body weight once daily for 56 days.
  - Placebo Group: Received a vehicle placebo orally once daily for 56 days.
- Data Collection: Body weight and safety parameters were monitored throughout the 56-day study period.
- Efficacy Assessment: The primary efficacy endpoint was the change in body weight from baseline to the end of the study.
- Safety Assessment: Safety was evaluated by monitoring adverse events, physical examinations, and clinical pathology parameters.

## Conclusion

**Capromorelin** is a novel and effective therapeutic agent for the management of inappetence in dogs and weight loss in cats with chronic kidney disease. Its targeted mechanism of action as a ghrelin receptor agonist provides a direct approach to stimulating appetite and promoting weight gain. The data from clinical trials demonstrate a favorable efficacy and safety profile, making it a valuable tool in veterinary medicine. Further research may explore its utility in other conditions associated with inappetence and cachexia in both dogs and cats.

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